molecular formula C24H28N2O3 B11221946 6-ethoxy-4-{[4-(3-methylbenzyl)piperazin-1-yl]methyl}-2H-chromen-2-one

6-ethoxy-4-{[4-(3-methylbenzyl)piperazin-1-yl]methyl}-2H-chromen-2-one

Cat. No.: B11221946
M. Wt: 392.5 g/mol
InChI Key: KOXPSFDKHWGCCB-UHFFFAOYSA-N
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Description

6-ETHOXY-4-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE is a complex organic compound with the molecular formula C24H28N2O3. This compound is part of the chromen-2-one family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes an ethoxy group, a piperazine ring, and a chromen-2-one core, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHOXY-4-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one structure. The piperazine ring is then introduced through a Mannich reaction, where the chromen-2-one is reacted with formaldehyde and 1-(3-methylphenyl)methylpiperazine under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-ETHOXY-4-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield a carboxylic acid, while reduction of the chromen-2-one core can produce a dihydro derivative.

Scientific Research Applications

6-ETHOXY-4-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ETHOXY-4-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the chromen-2-one core can interact with enzymes involved in oxidative stress and inflammation, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one
  • 4-Methoxy-2H-chromen-2-one
  • 7-Ethoxy-4-phenyl-2H-chromen-2-one
  • 6-Chloro-7-ethoxy-4-phenyl-2H-chromen-2-one

Uniqueness

6-ETHOXY-4-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE stands out due to its unique combination of an ethoxy group, a piperazine ring, and a chromen-2-one core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

6-ethoxy-4-[[4-[(3-methylphenyl)methyl]piperazin-1-yl]methyl]chromen-2-one

InChI

InChI=1S/C24H28N2O3/c1-3-28-21-7-8-23-22(15-21)20(14-24(27)29-23)17-26-11-9-25(10-12-26)16-19-6-4-5-18(2)13-19/h4-8,13-15H,3,9-12,16-17H2,1-2H3

InChI Key

KOXPSFDKHWGCCB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC(=C4)C

Origin of Product

United States

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